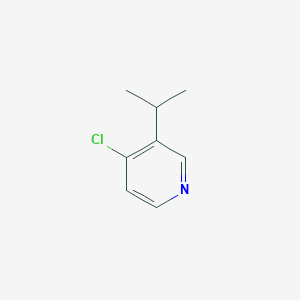

4-Chloro-3-isopropylpyridine

描述

Overview of Pyridine (B92270) Heterocyclic Chemistry in Contemporary Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone of modern chemical science. nih.govijcrt.org Structurally analogous to benzene (B151609) with one methine group replaced by nitrogen, this modification imparts distinct physical and chemical properties, including basicity, polarity, and a high affinity for forming hydrogen bonds. nih.govnih.gov These characteristics make the pyridine scaffold a ubiquitous feature in a vast array of functional molecules. nih.gov In contemporary research, pyridine and its derivatives are integral to fields ranging from medicinal and agricultural chemistry to materials science and catalysis. nih.govresearchgate.net The pyridine nucleus is found in essential natural products like vitamins and coenzymes, and its derivatives are key components in numerous therapeutic agents and agrochemicals. nih.govresearchgate.net The versatility of the pyridine ring, which allows for straightforward conversion into various functional derivatives, ensures its continued and expanding role in drug design and the synthesis of complex organic molecules. nih.gov

Strategic Importance of Halogenated Pyridine Scaffolds in Synthetic Methodologies and Chemical Biology

The introduction of a halogen atom to the pyridine ring dramatically enhances its synthetic utility, creating a class of compounds known as halogenated pyridines. These scaffolds are of immense strategic importance in organic synthesis. The halogen, typically chlorine or bromine, acts as a versatile functional handle, enabling a wide range of synthetic transformations that would be difficult or impossible on an unactivated pyridine ring.

Halogenated pyridines are key intermediates in numerous cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies are fundamental to modern synthesis, allowing for the construction of complex molecular architectures from simpler, readily available building blocks. The halogen atom serves as an excellent leaving group, facilitating the introduction of diverse alkyl, aryl, and other functional groups onto the pyridine core. chempanda.com This reactivity is crucial for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery programs. chempanda.com

In chemical biology, halogenated pyridines are used to create probes and bioactive molecules to study biological systems. Their ability to participate in specific, controlled reactions allows for the precise modification of biomolecules and the synthesis of targeted enzyme inhibitors and receptor ligands. imist.ma

Rationale for Focused Academic Inquiry into 4-Chloro-3-isopropylpyridine

The compound this compound is a subject of focused academic interest due to its specific substitution pattern, which offers unique reactivity and makes it a valuable intermediate for more complex target molecules. The chlorine atom at the 4-position activates the ring for nucleophilic aromatic substitution, a key reaction in pyridine chemistry. nih.gov The isopropyl group at the 3-position, adjacent to the chlorine, introduces steric bulk and electronic effects that can influence the regioselectivity and rate of subsequent reactions.

This specific arrangement is of interest to synthetic chemists designing routes to highly substituted pyridine derivatives, which are often found in pharmaceuticals and agrochemicals. For instance, research into the regioselective metalation of substituted pyridines highlights the importance of understanding the interplay between different substituents. d-nb.info The presence of both a chloro and an isopropyl group provides a model system for studying such selective functionalizations. While direct literature on this compound itself is specialized, its structural motifs appear in patents and synthetic schemes aimed at producing complex heterocyclic systems, indicating its role as a key building block. nih.gov The synthesis and reactions of related substituted chloropyridines are well-documented, providing a basis for predicting the utility of this specific isomer in creating novel molecular scaffolds. nih.govrsc.org

Contextualization within Modern Organic Synthesis and Chemical Sciences

Within the broader context of modern organic synthesis, there is a continuous demand for novel, functionalized heterocyclic compounds. Substituted pyridines are a critical class of these heterocycles due to their proven biological activity and versatile chemical properties. ijcrt.orgresearchgate.net this compound represents a "building block" molecule—a relatively simple compound that provides access to a wide range of more complex and potentially valuable derivatives.

The development of efficient synthetic routes to and from such building blocks is a central theme in contemporary organic chemistry. organic-chemistry.orgiipseries.org Methodologies that allow for the selective manipulation of functional groups on the pyridine ring are highly sought after. researchgate.net The study of compounds like this compound contributes to this fundamental knowledge base, providing insights into reaction mechanisms and selectivity. Its importance lies not just in its own potential applications, but in its ability to be transformed into a diverse array of other compounds, thereby expanding the accessible chemical space for researchers in drug discovery, materials science, and beyond.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | nih.govchemsrc.com |

| Molecular Weight | 155.62 g/mol | nih.govchemsrc.com |

| IUPAC Name | 4-chloro-3-propan-2-ylpyridine | nih.gov |

| Canonical SMILES | CC(C)C1=C(C=CN=C1)Cl | nih.gov |

| InChIKey | YYUSNOKRYBVVET-UHFFFAOYSA-N | nih.gov |

| XLogP3-AA (Lipophilicity) | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 155.0501770 Da | nih.gov |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

Structure

3D Structure

属性

分子式 |

C8H10ClN |

|---|---|

分子量 |

155.62 g/mol |

IUPAC 名称 |

4-chloro-3-propan-2-ylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3 |

InChI 键 |

YYUSNOKRYBVVET-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C=CN=C1)Cl |

产品来源 |

United States |

Advanced Synthetic Strategies for 4 Chloro 3 Isopropylpyridine

Retrosynthetic Analysis of 4-Chloro-3-isopropylpyridine Architectures

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. google.com For this compound, several logical disconnections can be proposed, highlighting the key challenges of regiocontrol.

Disconnection of the C4-Cl Bond: This is a common strategy, identifying 3-isopropylpyridine as the key precursor. The primary challenge of the forward synthesis is the regioselective introduction of a chlorine atom at the C4 position of a pyridine (B92270) ring already substituted at C3. Direct electrophilic chlorination of 3-alkylpyridines can lead to a mixture of isomers, making this a non-trivial step.

Disconnection of the C3-C(isopropyl) Bond: This approach identifies 4-chloropyridine (B1293800) as the principal starting material. The subsequent challenge involves the selective introduction of an isopropyl group at the C3 position. Friedel-Crafts-type alkylations on pyridine rings are notoriously difficult and often result in low yields and lack of selectivity due to the electron-deficient nature of the ring and N-alkylation side reactions.

Pyridine Ring Construction: A more convergent approach involves disconnecting the pyridine ring itself. This strategy aims to build the fully substituted ring from acyclic precursors. For instance, a [2+2+2] cycloaddition could theoretically construct the core from a nitrile and two different alkyne fragments, embedding the required substitution pattern from the outset.

Pyridyne-Mediated Disconnection: An advanced disconnection considers a 3,4-pyridyne intermediate. This approach would involve the functionalization of both the C3 and C4 positions in a single cascade, starting from a precursor like a 3,4-dihalopyridine or a 3-halo-4-lithiopyridine derivative. nih.gov

These analyses suggest that the most viable strategies will likely hinge on either the highly controlled functionalization of a pre-existing pyridine ring or the construction of the ring with the substituents already in place.

Development of Novel Methodologies for Direct Functionalization of Pyridine Rings

Traditional methods for pyridine functionalization often require harsh conditions and suffer from poor regioselectivity. Modern synthetic chemistry has focused on developing milder and more precise tools, particularly through C-H activation and transition-metal catalysis.

Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org However, the innate reactivity of the pyridine ring, which is most susceptible to nucleophilic attack at the C2/C6 positions and electrophilic attack at C3/C5, makes selective C-H functionalization at the C4 position particularly challenging.

C-H Halogenation: The direct C-H chlorination of pyridine derivatives is an area of active research. google.com Achieving C4 selectivity often requires the use of directing groups that position a metal catalyst or reagent in proximity to the target C-H bond. nih.gov Without such a group, radical or electrophilic halogenation of 3-isopropylpyridine would likely yield a complex mixture of products. Recent advances have utilized novel phosphine (B1218219) reagents or N-oxide activation to control the site of halogenation. chemscene.com

C-H Alkylation: Transition-metal-catalyzed C-H alkylation has emerged as a powerful tool for C-C bond formation. acs.org Catalytic systems based on rhodium, iridium, and nickel have been developed for the alkylation of pyridines. patsnap.comchemrxiv.org However, these methods typically exhibit a strong preference for the C2 position due to the directing effect of the ring nitrogen. While some systems can achieve C3 or C4 alkylation, they often require specific substrates or directing groups that may not be practical for the synthesis of this compound. researchgate.net

Table 1: Selected Catalytic Systems for Pyridine C-H Functionalization

| Catalyst System | Reaction Type | Typical Regioselectivity | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkylation with Alkenes | C2 | chemrxiv.org |

| Ni(cod)₂ / Lewis Acid | Alkylation with Alkyl Halides | C4 | researchgate.net |

| [Ir(cod)Cl]₂ / dtbpy | Borylation | C3 | rsc.org |

| Pd(OAc)₂ | Halogenation (with directing group) | ortho to directing group | nih.gov |

An alternative to functionalizing an existing pyridine ring is to construct it from simpler, acyclic molecules using transition metal catalysis. patsnap.comprepchem.com This approach offers high convergency and can provide excellent control over the final substitution pattern.

The [2+2+2] cycloaddition of alkynes and nitriles is a particularly atom-economical method for pyridine synthesis. researchgate.net In the context of this compound, this could theoretically be achieved by the cobalt- or rhodium-catalyzed cyclotrimerization of a nitrile (as the nitrogen source), an alkyne bearing an isopropyl group, and a chloro-substituted alkyne. The primary challenge in this approach is controlling the regiochemistry of the cycloaddition to ensure the desired 1,2,3-substitution pattern on the final pyridine ring. Success often depends on the steric and electronic properties of the substituents on the alkyne and nitrile components.

Total Synthesis of this compound from Basic Precursors

While direct C-H functionalization presents an elegant, long-term goal, multi-step sequences using well-established reactions currently offer the most practical and regioselective routes to this compound. Below, a plausible synthetic pathway is detailed, based on proven transformations in pyridine chemistry.

A robust and logical pathway commences with a readily available precursor, 3-isopropylpyridine, and utilizes N-oxide chemistry to control the regioselectivity of the chlorination step.

Proposed Synthetic Pathway:

N-Oxidation: The synthesis begins with the oxidation of 3-isopropylpyridine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This reaction yields 3-isopropylpyridine N-oxide . The N-oxide group is crucial as it electronically activates the C2 and C4 positions of the pyridine ring towards electrophilic attack while deactivating the C3 and C5 positions.

Regioselective Chlorination: The resulting N-oxide is then subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this transformation. nih.gov The electronic activation provided by the N-oxide directs the chlorination to the C4 position, yielding This compound N-oxide with high regioselectivity.

Deoxygenation: The final step is the removal of the N-oxide functional group. This is typically accomplished by reduction using a reagent like phosphorus trichloride (B1173362) (PCl₃) or by catalytic hydrogenation. This step furnishes the final target molecule, This compound .

This sequence effectively solves the regioselectivity problem by using the N-oxide as a temporary directing and activating group, a common and powerful strategy in pyridine synthesis.

The proposed three-step synthesis from 3-isopropylpyridine is linear and employs stoichiometric reagents that are not incorporated into the final product, leading to a relatively low atom economy. For example, in the chlorination step with POCl₃, the reagent is converted to phosphate (B84403) byproducts. Similarly, the deoxygenation with PCl₃ generates phosphorus oxychloride.

Table 2: Comparison of Synthetic Strategies for this compound

| Strategy | Key Steps | Advantages | Disadvantages | Atom Economy |

| Linear Synthesis (via N-Oxide) | 1. Oxidation2. Chlorination3. Reduction | High regioselectivity, uses established reactions. | Multi-step, generates stoichiometric waste. | Low |

| C-H Activation | Direct C4-Cl and C3-alkylation in one or two steps. | Potentially fewest steps, minimal waste. | Selectivity is a major challenge, catalyst development needed. | Very High (Ideal) |

| [2+2+2] Cycloaddition | Ring formation from acyclic precursors. | Convergent, builds complexity quickly. | Regiocontrol can be difficult, requires specific precursors. | High |

| Pyridyne Intermediate | Generation of 3,4-pyridyne followed by trapping. | Access to unique substitution patterns. | Requires specific precursors, harsh conditions (e.g., strong base). | Moderate |

In contrast, the more modern strategies discussed in section 2.2 offer significant improvements in atom economy. A successful C-H activation route would be highly efficient, as it would only produce water or other small molecules as byproducts. Likewise, a [2+2+2] cycloaddition is inherently atom-economical as all atoms of the three starting components are incorporated into the pyridine product. researchgate.net While these advanced methods are still under development for this specific target, they represent the future of efficient and sustainable chemical synthesis.

Green Chemistry Principles in the Synthesis of this compound

Traditional methods for the chlorination of pyridine and its derivatives often employ hazardous organic solvents such as dichloromethane, chloroform, or chlorobenzene. patsnap.com These solvents pose environmental and health risks. Green chemistry encourages the replacement of such solvents with more benign alternatives or, ideally, the elimination of solvents altogether.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. benthamscience.com For the chlorination of hydroxy-pyridines and related heterocycles, methods using an equimolar amount of a chlorinating agent like phosphorus oxychloride (POCl₃) under solvent-free conditions have been developed. google.comnih.gov This approach, often carried out at high temperatures in a sealed reactor, minimizes waste and simplifies product isolation. While not specifically documented for this compound, this methodology could potentially be adapted from a suitable 3-isopropyl-4-hydroxypyridine precursor.

Another promising solvent-free approach involves the use of solid chlorinating agents. For instance, chloramine-T has been effectively used for the chlorination of various imidazoheterocycles under neat conditions at room temperature, offering high yields in a short reaction time. benthamscience.com The applicability of such reagents for the direct chlorination of 3-isopropylpyridine to yield the 4-chloro isomer would be a valuable area of investigation.

Environmentally Benign Solvents:

When a solvent is necessary, water is an ideal green solvent due to its non-toxicity, availability, and safety. While the direct chlorination of pyridines in water can be challenging due to solubility issues and potential side reactions, the development of water-tolerant catalytic systems is an active area of research. Ionic liquids are another class of alternative solvents that have gained attention in green chemistry. benthamscience.com Their low volatility and tunable properties make them attractive replacements for traditional organic solvents in various reactions, including the synthesis of pyridine derivatives. benthamscience.com

| Synthetic Approach | Solvent System | Key Advantages | Potential Challenges for this compound Synthesis |

| Solvent-Free (Neat) | None | Reduced waste, simplified work-up, potential for higher reaction rates. | Requires thermally stable reactants and products; potential for high viscosity. |

| Water | H₂O | Non-toxic, non-flammable, readily available, and inexpensive. | Low solubility of organic substrates; potential for competing hydrolysis reactions. |

| Ionic Liquids | e.g., [bmim][PF₆] | Low volatility, tunable properties, potential for catalyst recycling. | High cost, potential toxicity of some ionic liquids, and product separation can be difficult. |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and improve reaction selectivity.

Heterogeneous Catalysts:

For the synthesis of pyridines, zeolite catalysts have been investigated for the thermo-catalytic conversion of glycerol (B35011) with ammonia. patsnap.com In the context of chlorination, the use of solid acid catalysts or supported metal catalysts could offer advantages in terms of catalyst recovery and reuse. For instance, the vapor-phase chlorination of picolines has been explored using various solid catalysts. nih.gov A hypothetical sustainable route for this compound could involve the vapor-phase chlorination of 3-isopropylpyridine over a recyclable heterogeneous catalyst, minimizing the use of corrosive liquid-phase chlorinating agents.

Homogeneous Catalysis:

While heterogeneous catalysts are often preferred for their ease of separation, homogeneous catalysts can offer higher activity and selectivity. The development of transition-metal catalysts for the directed C-H functionalization of pyridines is a rapidly advancing field. nih.govnih.gov A strategy for the synthesis of this compound could involve a copper-catalyzed reaction, as copper catalysts have been shown to be effective in the halogenation of arenes. nih.govacs.org Research into photoredox catalysis also presents new opportunities for activating C-H bonds for chlorination under mild conditions. nih.gov

| Catalyst Type | Example | Advantages for Sustainable Synthesis | Relevance to this compound |

| Heterogeneous | Zeolites, Supported Metals | Ease of separation and recycling, potential for continuous flow processes. | Potential for vapor-phase chlorination of 3-isopropylpyridine. |

| Homogeneous | Copper salts, Palladium complexes | High activity and selectivity, milder reaction conditions. | Potential for directed C-H chlorination of the pyridine ring. |

| Photoredox | Ruthenium or Iridium complexes | Use of visible light as an energy source, mild reaction conditions. | A novel approach for the activation and chlorination of C-H bonds. |

Comparative Analysis of Established and Emerging Synthetic Routes to this compound

A comparative analysis of synthetic routes is essential for selecting the most efficient, cost-effective, and environmentally friendly method for producing this compound. This involves evaluating factors such as yield, reaction conditions, cost of reagents, and environmental impact.

Established Routes (by analogy):

Traditional methods for the synthesis of 4-chloropyridines often start from pyridine or a substituted pyridine precursor. patsnap.comgoogle.com A common approach involves the reaction with strong chlorinating agents.

Route A: From 3-Isopropylpyridine: This route would involve the direct chlorination of 3-isopropylpyridine. However, direct electrophilic halogenation of pyridine is often difficult and can lead to a mixture of isomers. mdpi.com More forcing conditions and specific reagents would be required to achieve regioselectivity at the 4-position.

Route B: From 3-Isopropyl-4-pyridone: This established route for 4-chloropyridines involves the conversion of a 4-pyridone to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemscene.com This method is generally reliable but uses harsh reagents and generates significant phosphorus-containing waste.

Emerging Green Routes:

Emerging routes focus on improving the sustainability of the synthesis.

Route C: Catalytic C-H Chlorination: A more advanced and greener approach would be the direct catalytic C-H chlorination of 3-isopropylpyridine at the 4-position. This would be highly atom-economical but requires the development of a highly selective catalyst to avoid the formation of other isomers.

Route D: Solvent-Free Chlorination of 3-Isopropyl-4-pyridone: Based on methodologies developed for other hydroxypyridines, a solvent-free reaction of 3-isopropyl-4-pyridone with an equimolar amount of POCl₃ could be a viable green alternative. google.comnih.gov This would significantly reduce solvent waste and simplify the process.

| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Estimated Greenness |

| A: Direct Chlorination | 3-Isopropylpyridine | Cl₂, SO₂Cl₂, etc. | Potentially fewer steps. | Poor regioselectivity, harsh conditions, formation of byproducts. | Low |

| B: From 4-Pyridone | 3-Isopropyl-4-pyridone | POCl₃, PCl₅ | Good yields, reliable method. | Use of hazardous reagents, significant waste generation. | Moderate |

| C: Catalytic C-H Chlorination | 3-Isopropylpyridine | Catalyst, mild chlorinating agent | High atom economy, potentially milder conditions. | Catalyst development is challenging, selectivity may be an issue. | High |

| D: Solvent-Free from 4-Pyridone | 3-Isopropyl-4-pyridone | Equimolar POCl₃ | Reduced solvent waste, simplified work-up. | High temperatures may be required, handling of POCl₃. | High |

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 3 Isopropylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established class of reactions. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen atom makes the pyridine nucleus susceptible to nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen.

For 4-chloro-3-isopropylpyridine, the chlorine atom is at the activated 4-position, making it the leaving group in a potential SNAr reaction.

Regioselectivity and Stereoselectivity Studies

Regioselectivity: In nucleophilic aromatic substitution reactions of this compound, the incoming nucleophile is expected to attack the carbon atom bearing the chlorine (C4). The nitrogen atom in the pyridine ring withdraws electron density, activating the C4 position for nucleophilic attack. The isopropyl group at the C3 position, being an electron-donating group, provides some steric hindrance which might influence the approach of the nucleophile. However, the primary electronic activation by the ring nitrogen at the para-position is the dominant factor directing regioselectivity. nih.gov

Stereoselectivity: Stereoselectivity is typically not a factor in these reactions unless the incoming nucleophile or the pyridine itself contains a chiral center. masterorganicchemistry.comkhanacademy.org If a chiral nucleophile were to react with this compound, the formation of diastereomeric products would be possible. The steric environment created by the 3-isopropyl group could potentially influence the ratio of these diastereomers. However, without specific experimental data, any discussion of stereoselectivity remains speculative.

Kinetics and Thermodynamic Analysis of Substitutions

Kinetics: The rate of SNAr reactions on chloropyridines is influenced by several factors, including the strength of the nucleophile, the solvent, and the electronic nature of the pyridine ring. researchgate.netscispace.comresearchgate.net Generally, the reaction is second-order, with the rate dependent on the concentration of both the pyridine substrate and the nucleophile. The formation of the Meisenheimer complex is often the rate-determining step. nih.govnih.gov For this compound, the electron-donating isopropyl group at C3 would be expected to slightly decrease the reaction rate compared to an unsubstituted 4-chloropyridine (B1293800) by destabilizing the negatively charged Meisenheimer intermediate.

Thermodynamics: The thermodynamic favorability of the substitution depends on the relative stability of the starting materials and products. The strength of the new bond formed between the nucleophile and the pyridine ring compared to the C-Cl bond being broken is a key factor. Most SNAr reactions with common nucleophiles like amines, alkoxides, or thiolates are thermodynamically favorable.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including this compound, can serve as electrophilic partners in these reactions.

Palladium-Catalyzed Suzuki, Sonogashira, and Stille Couplings

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester). commonorganicchemistry.comyoutube.com For this compound, the reaction would involve the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to form the coupled product.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com The catalytic cycle is similar to the Suzuki coupling, with the transmetalation step involving a copper acetylide intermediate.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orgnrochemistry.comlibretexts.orgnih.gov While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. organic-chemistry.org The mechanism follows the same general pathway of oxidative addition, transmetalation, and reductive elimination.

For this compound, the steric bulk of the 3-isopropyl group could influence the efficiency of these coupling reactions by potentially hindering the oxidative addition step or the approach of the coupling partner during transmetalation.

Nickel- and Copper-Catalyzed Transformations

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can be particularly effective for coupling reactions involving less reactive aryl chlorides. nih.govrsc.orgresearchgate.netnih.gov The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. In some cases, Ni(I)/Ni(III) cycles have also been proposed. The reactivity of chloropyridines in nickel-catalyzed couplings can be complex, with factors like catalyst inhibition by the pyridine nitrogen playing a significant role. nih.gov

Copper-Catalyzed Transformations: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. Modern copper-catalyzed cross-coupling reactions often proceed under milder conditions than traditional Ullmann reactions. These transformations are valuable for synthesizing substituted pyridines.

Ligand Design and Catalyst Optimization for Enhanced Reactivity

The choice of ligand is crucial for the success of transition metal-catalyzed cross-coupling reactions. Ligands stabilize the metal center, influence its reactivity, and can control selectivity. For coupling reactions involving sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed. nih.govscispace.com These ligands promote the oxidative addition of the C-Cl bond and facilitate the reductive elimination step.

Catalyst optimization for a specific substrate like this compound would involve screening various combinations of metal precursors (Pd, Ni), ligands, bases, and solvents to achieve the desired reactivity and yield. researchgate.net The presence of the 3-isopropyl group and the pyridine nitrogen would be key considerations in developing a robust catalytic system.

Sophisticated Spectroscopic and Structural Elucidation Studies of 4 Chloro 3 Isopropylpyridine

X-ray Crystallography for Absolute Configuration and Molecular Packing

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

Had single crystals of 4-Chloro-3-isopropylpyridine been subjected to X-ray diffraction analysis, a detailed geometric profile of the molecule could be established. This would involve the precise measurement of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles around chemical bonds (torsion angles). For instance, one would expect to determine the C-Cl, C-N, and C-C bond lengths within the pyridine (B92270) ring and the isopropyl group, as well as the bond angles that define the geometry of the aromatic ring and its substituents.

Table 1: Hypothetical Bond Lengths and Angles for this compound Based on Related Structures

| Parameter | Expected Value Range |

|---|---|

| C-Cl Bond Length | 1.72 - 1.75 Å |

| C-N Bond Length (in ring) | 1.33 - 1.35 Å |

| C-C Bond Length (in ring) | 1.38 - 1.40 Å |

| C-C Bond Length (isopropyl) | 1.52 - 1.54 Å |

| C-N-C Bond Angle (in ring) | 116 - 118° |

| C-C-Cl Bond Angle | 119 - 121° |

| C-C-C Bond Angle (isopropyl) | 109 - 111° |

Note: These values are estimations based on data from similar chlorinated and alkyl-substituted pyridine structures and are for illustrative purposes only.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules of this compound pack together in a crystal is governed by intermolecular forces. X-ray diffraction would reveal the nature and geometry of these interactions. While the isopropyl group is largely non-polar, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. More significantly, the chlorine atom can participate in halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site on an adjacent molecule. Analysis of the crystal packing would likely reveal weak C-H···N or C-H···Cl hydrogen bonds, as well as potential Cl···N or Cl···Cl halogen bonds, which would dictate the supramolecular architecture of the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group in a molecule has characteristic vibrational frequencies, making these methods excellent for functional group identification and for gaining insights into molecular structure and bonding.

For this compound, one would expect to observe vibrational modes associated with the pyridine ring, the isopropyl group, and the C-Cl bond.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretching (aliphatic) | 2850 - 3000 | IR, Raman |

| C=C and C=N ring stretching | 1400 - 1600 | IR, Raman |

| C-H bending (isopropyl) | 1370 - 1390 | IR |

| C-Cl stretching | 600 - 800 | IR, Raman |

Note: These are predicted ranges based on characteristic frequencies of functional groups found in similar molecules.

A detailed analysis of the IR and Raman spectra would allow for the assignment of specific absorption bands or scattering peaks to particular vibrational motions of the atoms.

Electronic Circular Dichroism (ECD) for Chiral Derivatives and Conformational Studies

Electronic Circular Dichroism (ECD) spectroscopy is a technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatizing the isopropyl group, ECD could be used to determine the absolute configuration of the chiral center and to study the conformational preferences of the molecule in solution. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule and is highly sensitive to its three-dimensional structure.

Correlation of Spectroscopic Data with Computational Predictions

In modern chemical analysis, experimental spectroscopic data is often correlated with theoretical calculations to gain a deeper understanding of molecular properties. Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric structure, vibrational frequencies, and ECD spectra of a molecule.

If experimental data for this compound were available, it would be standard practice to perform DFT calculations to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles to compare with X-ray data.

Calculate vibrational frequencies: The predicted IR and Raman spectra would aid in the assignment of the experimental spectra.

Predict ECD spectra: For chiral derivatives, the calculated ECD spectrum could be compared with the experimental one to determine the absolute configuration.

Discrepancies and agreements between experimental and computational results can provide valuable insights into the electronic structure and conformational behavior of the molecule.

Computational and Theoretical Chemistry Investigations of 4 Chloro 3 Isopropylpyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. A typical DFT study on 4-Chloro-3-isopropylpyridine would involve selecting a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govscispace.com

Optimization of Molecular Geometry and Conformational Landscape

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

A key aspect for this molecule would be the exploration of its conformational landscape, which arises from the rotation of the isopropyl group around the C-C bond connecting it to the pyridine (B92270) ring. Different rotational positions (conformers) would have slightly different energies. The computational goal is to locate the global minimum—the most stable conformer—as well as any other low-energy local minima. The results of such an optimization would be presented in a table of Cartesian coordinates or internal coordinates (bond lengths and angles).

Hypothetical Optimized Geometry Parameters This table illustrates the type of data that would be generated from a geometry optimization. The values are not based on actual calculations for this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(pyridine)-Cl | 1.74 |

| C(pyridine)-C(isopropyl) | 1.51 |

| N=C | 1.34 |

| C-C (isopropyl) | 1.53 |

| **Bond Angles (°) ** | |

| Cl-C-C(isopropyl) | 121.5 |

| C-N-C | 117.0 |

| C(pyridine)-C-C (isopropyl) | 122.0 |

| Dihedral Angles (°) | |

| C-C-C-H (isopropyl) | 60.0 |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and allow for visualization of their spatial distribution, indicating which parts of the molecule are most involved in electron donation and acceptance.

Hypothetical Frontier Orbital Energies This table shows representative data that would be produced from an FMO analysis. These are not actual calculated values for the target molecule.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT is widely used to predict spectroscopic data that can aid in the structural elucidation of compounds. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors. aps.org These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). bohrium.com Such calculations can predict the 1H and 13C NMR spectra, which are invaluable for confirming the molecule's structure. rsc.orgbris.ac.uk

Vibrational Frequencies: The calculation of vibrational frequencies through DFT helps in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.netnih.gov The calculation involves determining the second derivatives of the energy with respect to atomic positions. The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. mdpi.comresearchgate.net Analysis of the vibrational modes allows each calculated frequency to be assigned to specific atomic motions, such as C-Cl stretching, C-H bending, or pyridine ring deformations. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles

Beyond static molecular properties, quantum chemistry can be used to explore the reactivity of this compound by modeling its behavior in chemical reactions. researchgate.netchemrxiv.org

Transition State Characterization and Activation Energies

To understand a reaction mechanism, computational chemists identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS structure is computationally more demanding than geometry optimization.

Once a transition state is characterized (confirmed by having exactly one imaginary frequency), its energy can be calculated. The difference in energy between the transition state and the reactants defines the activation energy (Ea) of the reaction. nist.gov This value is crucial for predicting the reaction rate, as a higher activation energy corresponds to a slower reaction. For this compound, one might study nucleophilic aromatic substitution reactions, where the chlorine atom is displaced.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reaction energetics. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net

By performing calculations with a PCM, it is possible to determine how a solvent stabilizes or destabilizes reactants, transition states, and products. researchgate.net This can lead to changes in the optimized geometry, the HOMO-LUMO energy gap, and, critically, the activation energy of a reaction. Comparing gas-phase calculations with those including a solvent model provides a more realistic picture of the chemical process. For instance, a polar solvent would likely have a significant effect on the energetics of a reaction involving charged intermediates or transition states.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. researchgate.netrsc.org For this compound, MD simulations can elucidate the rotational dynamics of the isopropyl group and the nature of its interactions with solvent molecules or other species.

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent molecules), and solving Newton's equations of motion for each atom over a specified period. This generates a trajectory of atomic positions and velocities, from which various properties can be calculated.

Conformational Sampling of the Isopropyl Group: The rotation of the isopropyl group around the C-C bond connecting it to the pyridine ring is a key conformational feature of this compound. MD simulations can be used to sample the potential energy surface of this rotation and identify the most stable conformations. The dihedral angle defined by the pyridine ring and the C-H bond of the isopropyl group can be monitored over time to understand its flexibility.

For illustrative purposes, a hypothetical energy profile for the rotation of the isopropyl group is presented below. This profile would typically be obtained from umbrella sampling or other enhanced sampling MD techniques.

Interactive Data Table: Hypothetical Rotational Energy Profile of the Isopropyl Group

| Dihedral Angle (degrees) | Potential Energy (kcal/mol) |

| 0 | 0.0 |

| 30 | 0.8 |

| 60 | 2.5 |

| 90 | 1.2 |

| 120 | 0.3 |

| 150 | 1.5 |

| 180 | 2.8 |

This data is hypothetical and for illustrative purposes only.

Intermolecular Interactions: MD simulations can also reveal the nature of intermolecular interactions between this compound and its environment. In a polar solvent like water, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The chloro and isopropyl groups, being more nonpolar, will primarily engage in van der Waals interactions. The strength and lifetime of these interactions can be quantified from the simulation trajectory.

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov A general QSPR workflow involves generating a set of molecular descriptors (numerical representations of molecular structure), selecting the most relevant descriptors, and building a mathematical model that relates these descriptors to a property of interest.

For this compound, a QSPR model could be developed to predict non-biological properties such as boiling point, solubility, or vapor pressure. This would be particularly useful for estimating the properties of related, yet unsynthesized, compounds.

Hypothetical QSPR Model for Boiling Point: To illustrate the QSPR approach, a hypothetical model for predicting the boiling point of substituted chloropyridines is presented. The model might use descriptors such as molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and a topological descriptor like the Wiener index (W).

The general form of a linear QSPR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where cᵢ are coefficients determined from a regression analysis and Dᵢ are the molecular descriptors.

Interactive Data Table: Hypothetical QSPR Model for Boiling Point of Substituted Chloropyridines

| Compound | MW ( g/mol ) | logP | W | Predicted Boiling Point (°C) |

| 4-Chloropyridine (B1293800) | 113.54 | 1.34 | 24 | 145.2 |

| 4-Chloro-3-methylpyridine | 127.57 | 1.85 | 42 | 168.7 |

| This compound | 155.62 | 2.67 | 78 | 195.3 |

| 4-Chloro-3,5-dimethylpyridine | 141.60 | 2.36 | 65 | 182.5 |

This data is hypothetical and for illustrative purposes only.

Such a model, once validated, could be used to predict the boiling point of other chloropyridine derivatives, aiding in their design and purification.

In Silico Design of Novel this compound Derivatives with Enhanced Properties

In silico design involves the use of computational methods to design new molecules with desired properties, reducing the need for extensive experimental synthesis and testing. auctoresonline.orgmdpi.com Starting from the scaffold of this compound, new derivatives can be designed to enhance specific non-biological properties, such as solubility, thermal stability, or electronic properties.

The design process typically involves identifying the parts of the molecule that can be modified (e.g., by adding or changing functional groups) and then computationally predicting the properties of the resulting virtual compounds. This allows for the screening of a large number of potential derivatives to identify the most promising candidates for synthesis.

Design for Enhanced Aqueous Solubility: The solubility of this compound in water is expected to be low due to the presence of the chloro and isopropyl groups. To improve its aqueous solubility, one could introduce polar functional groups that can participate in hydrogen bonding with water. For example, replacing a hydrogen atom on the isopropyl group with a hydroxyl (-OH) group or adding a carboxylic acid (-COOH) group to the pyridine ring. ijsat.org

Design for Modified Electronic Properties: The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups. nih.gov For instance, adding an amino (-NH₂) group to the pyridine ring would increase its electron density, while adding a nitro (-NO₂) group would decrease it. These modifications can affect the molecule's reactivity and its ability to participate in certain chemical reactions.

Interactive Data Table: Hypothetical Properties of Designed Derivatives

| Derivative | Modification | Predicted logS (Aqueous Solubility) | Predicted HOMO Energy (eV) |

| 4-Chloro-3-(2-hydroxyisopropyl)pyridine | -OH on isopropyl | -2.1 | -6.8 |

| This compound-6-carboxylic acid | -COOH on ring | -1.5 | -7.2 |

| 2-Amino-4-chloro-3-isopropylpyridine | -NH₂ on ring | -2.8 | -6.5 |

| 4-Chloro-3-isopropyl-2-nitropyridine | -NO₂ on ring | -3.5 | -7.5 |

This data is hypothetical and for illustrative purposes only.

Topological Analysis of Electron Density (AIM Theory) for Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM theory, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. gla.ac.uknih.gov This analysis is based on the topology of the electron density, which is revealed by its critical points (points where the gradient of the electron density is zero).

For this compound, AIM analysis can be used to characterize the nature of the covalent bonds within the molecule, particularly the C-Cl bond and the bonds within the pyridine ring. The analysis focuses on the properties of the electron density at the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

Key parameters at the BCP include:

Electron density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)) : A negative value indicates a concentration of charge, characteristic of covalent bonds, while a positive value indicates charge depletion, typical of ionic or van der Waals interactions.

Ellipticity (ε) : Measures the deviation of the electron density from cylindrical symmetry around the bond path, indicating the π-character of a bond.

Analysis of the C-Cl Bond: The C-Cl bond in this compound is expected to have a significant degree of covalent character, but also some ionic character due to the difference in electronegativity between carbon and chlorine. In chlorobenzene, the C-Cl bond exhibits partial double bond character due to resonance. sarthaks.comembibe.comshaalaa.com A similar effect is expected in this compound. The AIM parameters for the C-Cl BCP would reflect this.

Analysis of the Pyridine Ring Bonds: The C-C and C-N bonds within the aromatic pyridine ring will show AIM parameters characteristic of strong covalent bonds with significant π-character, as indicated by their ellipticity values.

Interactive Data Table: Hypothetical AIM Parameters for Selected Bonds

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | ε |

| C4-Cl | 0.25 | +0.05 | 0.08 |

| C2-N1 | 0.38 | -0.95 | 0.25 |

| C3-C(isopropyl) | 0.32 | -0.78 | 0.03 |

| C5-C6 | 0.36 | -0.90 | 0.28 |

This data is hypothetical and for illustrative purposes only, based on general trends for similar bonds.

The positive Laplacian for the C4-Cl bond suggests a depletion of electron density along the bond path, indicative of a polar covalent bond. The negative Laplacians for the ring bonds and the C-C single bond indicate a concentration of electron density, characteristic of shared-electron interactions. The higher ellipticity of the ring bonds reflects their aromatic character.

Exploration of 4 Chloro 3 Isopropylpyridine As a Building Block in Advanced Organic Synthesis and Materials Science Non Clinical

Applications in the Synthesis of Complex Heterocyclic Frameworks

The chloro-substituent at the 4-position of the pyridine (B92270) ring in 4-Chloro-3-isopropylpyridine makes it a potential candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound. Theoretically, this could be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 4-position, leading to the synthesis of more complex pyridine derivatives.

Buchwald-Hartwig Amination: This method could be used to form a carbon-nitrogen bond at the 4-position by reacting this compound with a primary or secondary amine. This would provide access to a range of 4-amino-3-isopropylpyridine derivatives, which are common scaffolds in medicinal chemistry.

Sonogashira Coupling: The reaction of this compound with a terminal alkyne in the presence of a palladium and copper co-catalyst could yield 4-alkynyl-3-isopropylpyridines. These products can serve as versatile intermediates for further transformations, including the synthesis of fused heterocyclic systems.

Development of Novel Ligands and Catalysts Featuring a this compound Scaffold

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. By modifying the substituent at the 4-position, it is conceivable to design and synthesize novel ligands for catalysis.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). A derivative of this compound, where the chloro group is replaced by a coordinating group like a carboxylate or an amine, could potentially serve as a linker in the synthesis of such frameworks. The isopropyl group would add steric bulk and hydrophobicity to the pores of the resulting material, potentially influencing its guest-binding properties. However, there are no published examples of MOFs or COFs incorporating a 3-isopropylpyridine-based linker.

Homogeneous and Heterogeneous Catalysis Research

Ligands based on the 3-isopropylpyridine scaffold could be synthesized and coordinated to transition metals to form catalysts for homogeneous catalysis. The electronic and steric properties of the isopropyl group could modulate the catalytic activity and selectivity of the metal center. For heterogeneous catalysis, such ligands could be immobilized on a solid support. To date, the literature does not describe the synthesis or catalytic application of metal complexes derived directly from this compound.

Integration into Advanced Polymer Architectures and Functional Materials

The pyridine unit is a valuable component in functional polymers due to its electronic properties and ability to participate in non-covalent interactions.

Synthesis of Pyridine-Containing Polymers and Copolymers

Derivatives of this compound, for instance, after conversion to a vinyl or styrenic monomer, could be polymerized to form pyridine-containing polymers. The resulting polymers would feature a 3-isopropylpyridine pendant group, which could influence the polymer's solubility, thermal properties, and morphology. Copolymers could also be synthesized by incorporating other monomers to tune the material's properties. There is currently no specific research detailing the polymerization of monomers derived from this compound.

Optical, Electronic, and Self-Assembly Properties of Materials

The incorporation of the 3-isopropylpyridine moiety into organic materials could influence their optical and electronic properties. The pyridine ring is electron-deficient and can affect the energy levels of the material's frontier molecular orbitals. The bulky isopropyl group could impact the solid-state packing and intermolecular interactions, which in turn would affect properties like fluorescence and charge transport.

Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially directing the self-assembly of molecules into well-ordered supramolecular structures. The interplay of steric effects from the isopropyl group and potential hydrogen bonding or other non-covalent interactions could lead to the formation of interesting solid-state architectures. However, specific studies on the optical, electronic, or self-assembly properties of materials containing the this compound scaffold are absent from the scientific literature.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on the principles of molecular recognition and self-assembly, where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, halogen bonding, π-π stacking, and hydrophobic effects. Substituted pyridines are frequently employed as key components in the design of host molecules and self-assembling systems. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking interactions. Furthermore, the presence of a chlorine atom introduces the potential for halogen bonding, a directional interaction that is increasingly utilized in crystal engineering and the design of supramolecular architectures.

In theory, this compound could serve as a versatile building block in this context. The chlorine atom at the 4-position could engage in halogen bonding, directing the assembly of molecules in the solid state or in solution. The isopropyl group at the 3-position, being a bulky and hydrophobic substituent, could influence the packing of molecules and create specific pockets or cavities suitable for recognizing and binding guest molecules. However, a search of the current scientific literature yields no specific examples or detailed research findings on the use of this compound to construct supramolecular assemblies or to act as a host in host-guest systems.

Design and Synthesis of Photoactive or Electroactive Molecules

The development of novel photoactive and electroactive materials is a rapidly advancing area of research with applications in organic light-emitting diodes (OLEDs), solar cells, sensors, and molecular switches. Pyridine-containing compounds are integral to many of these technologies. The electron-deficient nature of the pyridine ring can be tuned by the introduction of various substituents, allowing for the systematic modification of the electronic and photophysical properties of the resulting molecules.

The incorporation of this compound into larger conjugated systems could, in principle, lead to materials with interesting photoactive or electroactive properties. The electronic effect of the chloro and isopropyl groups would influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission of light, as well as the electron-transporting capabilities of the material.

Despite this potential, there is a lack of published research demonstrating the synthesis and characterization of photoactive or electroactive molecules derived from this compound. Studies detailing its incorporation into conjugated polymers, dyes, or charge-transfer complexes are not available in the current body of scientific literature. Consequently, no data on the photophysical or electrochemical properties of such materials can be presented.

Research on Functionalized Derivatives and Structural Analogs of 4 Chloro 3 Isopropylpyridine

Systematic Synthesis of Pyridine (B92270) Analogs with Modified Substituents

The synthesis of analogs focuses on the controlled modification of the substituents on the pyridine ring. This involves altering the halogen, modifying the alkyl group, and introducing new functional groups to create a library of related compounds.

The halogen atom is a key reactive site on the pyridine ring. Strategies for synthesizing analogs involve changing the halogen's identity (e.g., from chlorine to bromine or iodine) or moving its position on the ring. The synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to standard electrophilic aromatic substitution. chemrxiv.orgwikipedia.org

Specialized methods are often required:

4-Position Halogenation : To synthesize analogs like 4-bromo-3-isopropylpyridine or 4-iodo-3-isopropylpyridine, one common strategy involves the conversion of the parent pyridine to its N-oxide. This activation facilitates selective halogenation at the 4-position, followed by reduction of the N-oxide. nih.gov Another modern approach uses specially designed phosphine (B1218219) reagents that temporarily install at the 4-position and are subsequently displaced by a halide nucleophile. nih.govresearchgate.net

3-Position Halogenation : Synthesizing an analog like 3-chloro-5-isopropylpyridine requires methods that favor the 3-position. Electrophilic aromatic substitution on pyridines, though difficult, occurs selectively at the 3-position under harsh conditions, such as using elemental halides with strong Lewis or Brønsted acids at high temperatures. chemrxiv.orgnih.gov A more recent, milder strategy involves a ring-opening/halogenation/ring-closing sequence using Zincke imine intermediates. chemrxiv.org

2-Position Halogenation : Accessing an analog like 2-chloro-3-isopropylpyridine can be achieved through directed metalation-halogenation sequences or by using pyridine N-oxides, which can also direct halogenation to the 2-position under certain conditions. nih.gov

Table 1: Synthetic Strategies for Halogenated 3-Isopropylpyridine Analogs

| Target Analog | Halogen Position & Type | Potential Synthetic Strategy | Key Features |

| 4-Bromo-3-isopropylpyridine | 4-position, Bromine | N-oxide formation, followed by bromination (e.g., with POBr₃) and deoxygenation. | Activates the 4-position for substitution. |

| 2-Chloro-5-isopropylpyridine | 2-position, Chlorine | Directed ortho-metalation using a strong base (e.g., LDA) followed by quenching with a chlorine source (e.g., C₂Cl₆). | Requires a directing group or exploits inherent acidity. |

| 3-Bromo-5-isopropylpyridine | 3-position, Bromine | Electrophilic aromatic substitution with Br₂ and a Lewis acid at elevated temperatures. | Harsh conditions, potential for regioisomeric mixtures. |

| 4-Iodo-3-isopropylpyridine | 4-position, Iodine | Phosphine-mediated halogenation; installation of a phosphonium salt at C4 followed by displacement with iodide. | Mild conditions, high regioselectivity. nih.govresearchgate.net |

Altering the alkyl substituent at the 3-position from an isopropyl group to other alkyl groups (e.g., ethyl, tert-butyl, or cyclopropyl) creates another set of structural analogs. These modifications can be achieved either by starting with a differently substituted precursor or through reactions on the isopropyl group itself.

Synthesis from Alkylated Precursors : The most direct method involves using a starting material that already contains the desired alkyl group at the 3-position prior to the construction or halogenation of the pyridine ring.

Cross-Coupling Reactions : If a suitable precursor like 3-bromo-4-chloropyridine is available, cross-coupling reactions (e.g., Suzuki or Negishi coupling) with appropriate alkyl-boron or alkyl-zinc reagents can introduce various alkyl groups at the 3-position. organic-chemistry.org

Side-Chain Reactions : The hydrogen atoms on the carbon attached to the pyridine ring (a benzylic-like position) are more acidic than other alkyl protons, allowing for potential deprotonation and subsequent functionalization. pearson.com

Introducing other functional groups such as nitro (-NO₂), amino (-NH₂), cyano (-CN), or methoxy (-OCH₃) groups onto the 4-chloro-3-isopropylpyridine scaffold further diversifies the available derivatives. nih.govnih.gov The position of the new substituent is dictated by the directing effects of the existing chloro and isopropyl groups.

Nitration : The introduction of a nitro group, typically an electrophilic substitution, would be directed to the positions meta to the ring nitrogen (C3 and C5). Given the existing substituents, nitration would likely occur at the 5-position. The presence of a chlorine atom and a nitro group provides multiple sites for subsequent reactions, such as nucleophilic aromatic substitution of the chlorine or reduction of the nitro group. nbinno.com

Amination : Direct amination can be achieved via nucleophilic aromatic substitution (SNA) of the chlorine atom at the 4-position. This reaction is generally favorable for halopyridines at the 2- and 4-positions. wikipedia.org

Sulfonylation : Functionalization with sulfonyl groups can be accomplished, providing access to another class of derivatives. researchgate.net

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship studies aim to understand how modifications to the molecular structure influence the chemical reactivity of the pyridine ring. canterbury.ac.nz The electronic properties of substituents significantly affect the reactivity of the pyridine nitrogen and the ring carbons. nih.gov

Effect of Halogen Type : The reactivity of the C4-halogen bond towards nucleophilic aromatic substitution (SNA) is influenced by the nature of the halogen. The bond strength and electronegativity affect the ease of displacement, with iodine often being a better leaving group than chlorine in certain contexts. The structural influence of halogens generally increases in the order of Cl < Br < I. nih.gov

Effect of Alkyl Group : The size and electronic nature of the alkyl group at the 3-position can influence reactivity. Steric hindrance from a larger alkyl group (like tert-butyl vs. isopropyl) can impede reactions at adjacent positions or at the ring nitrogen. Electronically, alkyl groups are weakly donating, which slightly increases the electron density of the ring compared to an unsubstituted pyridine.

Effect of Additional Functional Groups : The introduction of powerful electron-withdrawing groups (EWGs) like a nitro group at the 5-position would significantly activate the ring for nucleophilic aromatic substitution at the 4-position by stabilizing the negative charge in the Meisenheimer intermediate. researchgate.net Conversely, adding electron-donating groups (EDGs) like an amino group would decrease the ring's susceptibility to nucleophilic attack but increase its reactivity towards electrophiles.

Table 2: Predicted Effects of Substituent Modification on the Reactivity of the this compound Scaffold

| Structural Modification | Predicted Effect on Reactivity | Rationale |

| Change C4-Cl to C4-Br | Increased reactivity in some cross-coupling reactions. | The C-Br bond is generally weaker and more reactive than the C-Cl bond. |

| Change C3-isopropyl to C3-tert-butyl | Increased steric hindrance around the C3 and C4 positions. | The bulkier tert-butyl group can block access for reagents. |

| Add -NO₂ group at C5 | Greatly enhanced rate of SNAr at the C4-Cl position. | The nitro group is a strong EWG that stabilizes the intermediate of nucleophilic attack. |

| Add -NH₂ group at C5 | Decreased reactivity towards SNAr at C4; increased reactivity towards electrophiles. | The amino group is a strong EDG that increases the ring's electron density. |

Exploration of Stereoselective Synthesis of Chiral Analogs

While this compound is achiral, the synthesis of chiral analogs is a significant area of research for applications where specific stereoisomers are required. mdpi.com The development of catalytic asymmetric methods for synthesizing chiral pyridine derivatives has made significant progress, although it can be challenging due to potential catalyst inhibition by the basic nitrogen atom of the pyridine. chim.it

Strategies to introduce chirality include:

Asymmetric Reduction : An analog such as 4-chloro-3-acetylpyridine could be synthesized and then undergo asymmetric reduction (e.g., asymmetric transfer hydrogenation) of the ketone to produce a chiral secondary alcohol. chim.it

Asymmetric Addition to Alkenyl Pyridines : A derivative containing an alkenyl side chain, for instance at the 3-position (e.g., 4-chloro-3-(prop-1-en-2-yl)pyridine), could undergo asymmetric conjugate addition of organometallic reagents to create a stereocenter on the side chain.

De-aromatization Reactions : Recent advances have focused on the catalytic stereoselective dearomatization of pyridines to create chiral dihydropyridines and related structures, which can serve as versatile chiral building blocks. mdpi.com

Diversification Strategies Using Combinatorial Chemistry Principles

Combinatorial chemistry provides a powerful framework for rapidly generating large libraries of related compounds from a central scaffold like this compound. nih.gov This approach is highly efficient for exploring a wide chemical space.

A typical combinatorial strategy would involve:

Scaffold : this compound serves as the starting scaffold.

Reaction Site : The reactive C4-Cl bond is an ideal site for diversification via nucleophilic aromatic substitution.

Building Blocks : A diverse set of nucleophiles (e.g., a library of primary and secondary amines, phenols, thiols, or alkoxides) is used.

By reacting the scaffold with this library of building blocks in a parallel or array format, a large number of distinct derivatives can be synthesized simultaneously. This diversity-oriented synthesis allows for the efficient exploration of how different substituents at the 4-position affect the properties of the molecule. youtube.com

Table 3: Illustrative Combinatorial Matrix for Diversification

| Building Block 1 (R¹-NH₂) (e.g., Aniline) | Building Block 2 (R²-OH) (e.g., Phenol) | Building Block 3 (R³-SH) (e.g., Thiophenol) | |

| Scaffold: this compound | Product A: N-Aryl-3-isopropylpyridin-4-amine | Product B: 4-Phenoxy-3-isopropylpyridine | Product C: 4-(Phenylthio)-3-isopropylpyridine |

This combinatorial approach, often paired with high-throughput screening, accelerates the discovery of compounds with desired characteristics. acs.org

Evaluation of Modified Compounds in Advanced Synthetic Applications

The strategic modification of this compound allows for the fine-tuning of its electronic and steric properties, leading to the creation of novel compounds with enhanced reactivity and selectivity in various chemical transformations. The evaluation of these derivatives in advanced synthetic applications, particularly in the realm of catalysis and cross-coupling reactions, has been an area of significant interest.

The chlorine atom at the 4-position of the pyridine ring is a prime site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functional groups. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgepo.orgorganic-chemistry.orgsemanticscholar.orgscience.govresearchgate.netnih.gov

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-pyridines. researchgate.net For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and vinyl groups, while the Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting with terminal alkynes. organic-chemistry.orgepo.orgorganic-chemistry.orgsemanticscholar.orgscience.gov The Buchwald-Hartwig amination provides a direct route to synthesize amino-substituted pyridines. researchgate.netnih.gov

While specific studies detailing the extensive use of this compound in these reactions are not broadly reported in readily accessible literature, the general reactivity of chloropyridines provides a strong indication of its potential. The isopropyl group at the 3-position can exert a significant steric and electronic influence on these reactions, potentially affecting reaction rates and regioselectivity.

Below is a conceptual data table illustrating the potential outcomes of cross-coupling reactions with this compound, based on established methodologies for similar substrates.

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) | General Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | 3-Isopropyl-4-phenylpyridine | Pd(PPh3)4 / Base | 70-95 |

| Suzuki-Miyaura Coupling | Vinylboronic acid | 3-Isopropyl-4-vinylpyridine | PdCl2(dppf) / Base | 65-90 |

| Sonogashira Coupling | Phenylacetylene | 3-Isopropyl-4-(phenylethynyl)pyridine | PdCl2(PPh3)2 / CuI / Base | 75-98 |

| Sonogashira Coupling | Trimethylsilylacetylene | 3-Isopropyl-4-((trimethylsilyl)ethynyl)pyridine | Pd(PPh3)4 / CuI / Base | 80-99 |

| Buchwald-Hartwig Amination | Aniline | N-Phenyl-3-isopropylpyridin-4-amine | Pd2(dba)3 / BINAP / Base | 60-90 |

| Buchwald-Hartwig Amination | Morpholine | 4-(3-Isopropylpyridin-4-yl)morpholine | Pd(OAc)2 / XPhos / Base | 70-95 |

Structural Analogs as Ligands in Catalysis

The synthesis of bipyridine derivatives from this compound opens avenues for their application as ligands in transition metal catalysis. mdpi.com Bipyridine ligands are renowned for their ability to form stable complexes with a variety of metals, which can then act as highly efficient catalysts in a range of organic transformations. The isopropyl substituent on the pyridine ring can play a crucial role in modulating the electronic properties and steric bulk of the resulting bipyridine ligand, thereby influencing the activity and selectivity of the metal complex.

For example, a symmetrically substituted bipyridine could be synthesized through a homocoupling reaction of this compound, or an unsymmetrical bipyridine could be formed by coupling with another pyridine derivative. mdpi.com These tailored ligands can then be evaluated in catalytic applications such as C-H activation, hydrogenation, or polymerization reactions.

The performance of such novel ligands would be assessed based on several key metrics, including catalyst turnover number (TON), turnover frequency (TOF), and selectivity towards the desired product. The table below outlines a hypothetical evaluation of a bipyridine ligand derived from this compound in a generic catalytic reaction.

| Ligand | Metal Center | Catalytic Reaction | Turnover Number (TON) | Selectivity (%) |

|---|---|---|---|---|

| 4,4'-Bis(3-isopropyl)bipyridine | Palladium(II) | Heck Coupling | >1000 | 95 (trans-isomer) |

| 4,4'-Bis(3-isopropyl)bipyridine | Ruthenium(II) | Asymmetric Hydrogenation | >500 | 98 (ee) |

| 4-(3-Isopropylpyridin-4-yl)-2,2'-bipyridine | Iridium(III) | C-H Borylation | >800 | 90 (regioselectivity) |

Emerging Research Directions and Future Perspectives for 4 Chloro 3 Isopropylpyridine Chemistry

Identification of Unexplored Reaction Pathways and Synthetic Challenges

While established methods for the synthesis and functionalization of pyridine (B92270) derivatives exist, the unique steric and electronic properties of 4-Chloro-3-isopropylpyridine present both challenges and opportunities for discovering novel reaction pathways.

Unexplored Reaction Pathways: Future research will likely focus on leveraging the interplay between the substituents to achieve novel transformations. The development of cascade reactions, where multiple bonds are formed in a single operation, is a promising avenue. For instance, a sequence initiated by a cross-coupling reaction at the 4-position could be followed by an intramolecular C-H functionalization directed by the isopropyl group. Furthermore, exploring metal-free synthetic strategies, such as those employing visible-light photoredox catalysis, could unlock new reactivity patterns that are orthogonal to traditional methods. acs.org The development of multicomponent reactions involving this compound as a key component could also lead to the rapid assembly of complex molecular architectures. nih.gov

Synthetic Challenges: A primary challenge lies in the selective functionalization of the pyridine ring, particularly at the less activated positions. Overcoming the inherent directing effects of the nitrogen atom and the existing substituents to achieve, for example, meta-C-H functionalization remains a significant hurdle. innovations-report.com Developing new catalyst systems with unique ligand designs will be crucial to address this challenge. Another difficulty is the synthesis of highly substituted pyridines in a controlled and efficient manner; many classical methods have limitations in scope and functional group tolerance. nih.govillinois.edu

| Potential Unexplored Pathway | Description | Associated Challenge |

| Cascade C-H Functionalization | Intramolecular C-H activation directed by the isopropyl group following an initial transformation at the 4-position. | Achieving high regioselectivity and catalyst turnover. |

| Photoredox Catalysis | Utilizing visible light to generate radical intermediates for novel bond formations. | Controlling the reactivity of radical species to avoid side reactions. |